molecular formula C13H10BrNOS B3490805 (5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

Cat. No.: B3490805
M. Wt: 308.20 g/mol
InChI Key: AELMVSUUKOEZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is an organic compound that features a unique combination of a brominated thiophene ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2,3-dihydro-1H-indole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the brominated thiophene ring may enhance its binding affinity and specificity. This dual interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-BROMO-2-THIENYL)-2,3-DIHYDRO-1H-PERIMIDINE: Similar structure but with a perimidine ring instead of an indole.

    5-BROMO-2-HYDROXYBENZOPHENONE: Contains a brominated aromatic ring but lacks the indole moiety.

Uniqueness

(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is unique due to its combination of a brominated thiophene ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNOS/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMVSUUKOEZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
(5-BROMO-2-THIENYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.